N-[4-(benzyloxy)phenyl]-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide N-[4-(benzyloxy)phenyl]-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16280385
InChI: InChI=1S/C22H20N4O3S/c1-26-21(19-8-5-13-28-19)24-25-22(26)30-15-20(27)23-17-9-11-18(12-10-17)29-14-16-6-3-2-4-7-16/h2-13H,14-15H2,1H3,(H,23,27)
SMILES:
Molecular Formula: C22H20N4O3S
Molecular Weight: 420.5 g/mol

N-[4-(benzyloxy)phenyl]-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

CAS No.:

Cat. No.: VC16280385

Molecular Formula: C22H20N4O3S

Molecular Weight: 420.5 g/mol

* For research use only. Not for human or veterinary use.

N-[4-(benzyloxy)phenyl]-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide -

Specification

Molecular Formula C22H20N4O3S
Molecular Weight 420.5 g/mol
IUPAC Name 2-[[5-(furan-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-phenylmethoxyphenyl)acetamide
Standard InChI InChI=1S/C22H20N4O3S/c1-26-21(19-8-5-13-28-19)24-25-22(26)30-15-20(27)23-17-9-11-18(12-10-17)29-14-16-6-3-2-4-7-16/h2-13H,14-15H2,1H3,(H,23,27)
Standard InChI Key JSOYOVKBSLXULA-UHFFFAOYSA-N
Canonical SMILES CN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3)C4=CC=CO4

Introduction

Potential Applications

Compounds with similar structures are often studied for their pharmacological properties. The key structural elements suggest:

  • Antimicrobial Activity: Triazole derivatives are known for their antifungal and antibacterial properties.

  • Anticancer Potential: The presence of sulfur and nitrogen heterocycles often correlates with cytotoxic activity against cancer cell lines.

  • Anti-inflammatory Properties: Acetamide derivatives are frequently explored for their ability to modulate inflammatory pathways.

Synthesis Pathway

While specific synthesis data is unavailable for this compound, a general synthetic route could involve:

  • Formation of the Triazole Ring: Using a cyclization reaction involving hydrazine derivatives and carbonyl compounds.

  • Introduction of the Furan Moiety: Through coupling reactions or functionalization of an existing triazole intermediate.

  • Attachment of the Benzyloxy Phenyl Group: Likely via nucleophilic substitution or palladium-catalyzed cross-coupling reactions.

  • Final Acetamide Formation: By reacting an amine precursor with an acylating agent like acetyl chloride.

Analytical Characterization

To confirm the structure and purity of such a compound, standard analytical techniques would be employed:

  • NMR Spectroscopy (¹H and ¹³C): To identify hydrogen and carbon environments in the molecule.

  • Mass Spectrometry (MS): To determine molecular weight and fragmentation patterns.

  • Infrared Spectroscopy (IR): To detect functional groups like amides, ethers, and aromatic rings.

  • X-Ray Crystallography: For detailed structural elucidation if crystalline samples are available.

Hypothetical Biological Activity

Given its structural components:

Structural FeaturePotential Activity
Benzyloxy Phenyl GroupLipophilicity for membrane crossing
Furan RingAromaticity aiding receptor binding
Triazole RingEnzyme inhibition or receptor targeting
Thioether LinkageIncreased metabolic stability

Research Outlook

Compounds like this are promising candidates for drug discovery programs. Future research could focus on:

  • Evaluating its biological activity through in vitro assays (e.g., antimicrobial or anticancer tests).

  • Optimizing its structure for better efficacy and reduced toxicity.

  • Studying its pharmacokinetics (absorption, distribution, metabolism, excretion).

If additional information becomes available from authoritative sources, further insights into this compound's synthesis, applications, or biological significance could be provided.

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